2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid
Overview
Description
2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid, also known as CTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the thiazolecarboxylic acid family and is synthesized through a multi-step process.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets. They are known to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action can vary depending on the specific thiazole derivative and its target. For example, some thiazole derivatives have been found to inhibit the formation of certain radicals, demonstrating antioxidant activity .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in the synthesis of neurotransmitters and the metabolism of carbohydrates .
Result of Action
The molecular and cellular effects of thiazole derivatives can be diverse, ranging from antimicrobial to antitumor effects, depending on the specific compound and its targets .
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is its versatility in the laboratory. It can be used in a wide range of experiments, including cell culture studies and animal models. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in combination with other drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for the treatment of a wide range of diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been shown to have a positive effect on the immune system and can be used to treat autoimmune diseases.
properties
IUPAC Name |
2-(4-chloroanilino)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)13-10-12-5-8(16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKAKAOPNKDQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(S2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653011 | |
Record name | 2-(4-Chloroanilino)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
855531-21-4 | |
Record name | 2-(4-Chloroanilino)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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